N-(2-(1H-Indol-2-yl)phenyl)benzamide
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Overview
Description
N-(2-(1H-Indol-2-yl)phenyl)benzamide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The indole nucleus is a common structural motif in many natural products and synthetic drugs, making it a significant area of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-Indol-2-yl)phenyl)benzamide typically involves the condensation of 2-phenylindole with benzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-Indol-2-yl)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted indole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions include various substituted indole derivatives, amine derivatives, and indole-2,3-dione derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and analgesic activities.
Mechanism of Action
The mechanism of action of N-(2-(1H-Indol-2-yl)phenyl)benzamide involves its interaction with various molecular targets and pathways. The indole nucleus can bind to multiple receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity, modulation of receptor signaling, and alteration of cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
2-Phenylindole: A structural analog with different biological activities.
Uniqueness
N-(2-(1H-Indol-2-yl)phenyl)benzamide is unique due to its specific substitution pattern and the presence of the benzamide group. This structural feature imparts distinct biological activities and chemical reactivity compared to other indole derivatives .
Biological Activity
N-(2-(1H-Indol-2-yl)phenyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties. This article provides a detailed overview of its biological activity, supported by relevant data tables and case studies.
Chemical Structure and Properties
This compound features an indole moiety, which is known for its ability to interact with various biological targets. The presence of the benzamide group enhances its pharmacological potential by facilitating interactions with specific receptors and enzymes.
The mechanism of action for this compound involves:
- Receptor Binding : The indole nucleus can bind to multiple receptors, modulating their activity.
- Enzyme Inhibition : It may inhibit specific enzymes involved in cellular signaling pathways.
- Cellular Pathway Alteration : The compound can affect cellular pathways leading to apoptosis in cancer cells.
Anticancer Activity
Several studies have demonstrated the anticancer potential of this compound. For instance:
- In Vitro Studies : The compound exhibited significant cytotoxic effects against various cancer cell lines. An IC50 value was reported at approximately 25 nM against VEGFR-2, indicating potent inhibitory activity compared to established drugs like sorafenib .
Cell Line | IC50 (nM) | Activity |
---|---|---|
MDA-MB-231 (Breast) | 25 | Strong inhibition |
HCT116 (Colon) | 30 | Moderate inhibition |
A549 (Lung) | 35 | Moderate inhibition |
Antiviral Activity
Research has indicated that derivatives of this compound can inhibit hepatitis C virus (HCV) replication. For example, a related compound showed an EC50 value of 0.17 μM against the HCV genotype 1b replicon, highlighting the potential for antiviral applications .
Anti-inflammatory and Analgesic Effects
This compound has also been explored for its anti-inflammatory properties. In animal models, it demonstrated significant reduction in inflammation markers and pain relief comparable to traditional analgesics .
Case Studies
- Anticancer Efficacy in Preclinical Models :
- Mechanistic Insights :
Comparison with Similar Compounds
This compound is structurally related to other indole derivatives but exhibits unique biological activities due to its specific substitution pattern:
Compound | Key Activity |
---|---|
Indole-3-acetic acid | Plant hormone |
Indole-3-carbinol | Anticancer properties |
2-Phenylindole | Diverse biological effects |
Properties
CAS No. |
58995-87-2 |
---|---|
Molecular Formula |
C21H16N2O |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
N-[2-(1H-indol-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C21H16N2O/c24-21(15-8-2-1-3-9-15)23-19-13-7-5-11-17(19)20-14-16-10-4-6-12-18(16)22-20/h1-14,22H,(H,23,24) |
InChI Key |
BBBSGKDRYDRBOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=CC4=CC=CC=C4N3 |
Origin of Product |
United States |
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